molecular formula C13H18BFO3 B2781312 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 628692-21-7

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2781312
CAS No.: 628692-21-7
M. Wt: 252.09
InChI Key: PYGFGOBGKWJERN-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fluorinated and methoxy-substituted aromatic ring. This compound is structurally characterized by a 1,3,2-dioxaborolane core (pinacol ester) and a phenyl ring with ortho-fluoro and para-methoxy substituents. Boronic esters of this class are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity . The electron-donating methoxy group (para) and electron-withdrawing fluorine (ortho) create a unique electronic environment that influences its reactivity in catalytic transformations.

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGFGOBGKWJERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Fluoro-4-methoxyphenylboronic acid+PinacolThis compound\text{2-Fluoro-4-methoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Fluoro-4-methoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide in an aqueous or alcoholic solvent.

    Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form corresponding phenols.

    Reduction: Reduction reactions typically involve hydride donors like sodium borohydride.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields phenolic derivatives.

    Reduction: Results in the formation of reduced boronic esters.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications span various fields:

    Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

    Biology: Facilitates the creation of biologically active compounds for drug discovery and development.

    Medicine: Involved in the synthesis of potential therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronic esters, emphasizing substituent effects, synthetic routes, and applications.

Substituent Position and Electronic Effects

Fluorine Position Variants
  • 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4)
    • Similarity: 0.90 .
    • The para-fluoro substituent lacks the ortho-fluoro/methoxy combination, resulting in reduced steric hindrance and altered electronic properties. This derivative is more reactive in cross-couplings due to the absence of ortho-substituent steric effects.
  • 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 936618-92-7) Similarity: 0.91 .
Methoxy Position and Multi-Substituted Analogs
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • NMR data (1H, 13C) confirm structural integrity, with the para-methoxy group enhancing electron density on the aromatic ring .
    • Compared to the target compound, the lack of an ortho-fluoro group simplifies synthesis but reduces steric stabilization during catalytic steps.

Halogen-Substituted Derivatives

  • 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Chlorine’s strong electron-withdrawing nature deactivates the ring, reducing reactivity in Suzuki reactions compared to fluorine-substituted analogs .
  • 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • The iodine substituent enables direct functionalization via halogen exchange, a pathway unavailable to the target compound .

Bulky and Functionalized Aryl Groups

  • 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)
    • The anthracene moiety introduces significant steric bulk and extended conjugation, limiting utility in small-molecule synthesis but enabling applications in materials science .
  • 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • The benzyl group shifts reactivity toward alkylation or hydrogenation pathways, diverging from the aryl coupling focus of the target compound .

Biological Activity

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18BFO3
  • Molecular Weight : 252.09 g/mol
  • CAS Number : 1599432-41-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with boron reagents under controlled conditions. The reaction conditions can significantly affect the yield and purity of the final product.

Antiviral Properties

Recent studies have indicated that derivatives of dioxaborolanes exhibit antiviral activity against various viral strains. For instance:

  • Inhibition of Hepatitis C Virus (HCV) : Compounds similar to this compound have shown potent inhibition of the HCV NS5B polymerase. In vitro assays demonstrated an EC50 value lower than 50 nM for certain derivatives .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes:

  • CYP450 Isoforms : It was evaluated for its inhibitory effects on CYP3A4 and other cytochrome P450 isoforms. Notably, a related compound demonstrated reversible inhibition with an IC50 value of 0.34 μM and showed time-dependent inhibition (TDI) characteristics .

Nitric Oxide Synthase Inhibition

Dioxaborolanes have been investigated for their ability to inhibit nitric oxide synthases (NOS), which are critical in various physiological processes:

  • Selectivity : Some studies have reported selectivity towards different NOS isoforms (nNOS and eNOS), suggesting potential therapeutic applications in conditions involving nitric oxide dysregulation .

Case Study 1: Antiviral Efficacy

A study conducted on a series of dioxaborolane derivatives highlighted their efficacy against HCV. The compounds were tested in both enzymatic assays and cell-based replicon systems. The results indicated that modifications in the phenyl ring significantly influenced antiviral potency and selectivity .

CompoundEC50 (nM)Comments
Compound A<50Potent against HCV NS5B
Compound B>100Less effective

Case Study 2: Metabolic Stability

Research on the metabolic stability of dioxaborolanes revealed that certain structural features could enhance stability in liver microsomes. This is crucial for reducing potential drug-drug interactions (DDIs) and improving bioavailability .

CompoundStability (min)TDI Potential
Compound A20Low
Compound B10High

Q & A

Q. What are the primary applications of this compound in organic synthesis?

This compound is widely used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials science research. Its stability under ambient conditions and compatibility with palladium catalysts (e.g., Pd(PPh₃)₄) make it ideal for forming carbon-carbon bonds. Reaction conditions typically involve a base (e.g., Na₂CO₃) and polar solvents like THF or DME at 80–100°C .

Q. How should the compound be stored to ensure stability?

Store the compound in a cool, dry environment (2–8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the dioxaborolane moiety. Use airtight containers with desiccants to minimize moisture exposure. Prolonged storage at room temperature may lead to gradual decomposition, as noted in stability studies .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency when encountering competing side reactions?

Competing protodeboronation or homocoupling can be mitigated by:

  • Adjusting reaction temperature : Lowering the temperature to 60–70°C reduces side reactions while maintaining coupling efficiency.
  • Catalyst selection : Use PdCl₂(dppf) or SPhos-based catalysts for enhanced selectivity.
  • Base optimization : Replace aqueous bases with solid-phase alternatives (e.g., K₃PO₄) to minimize boronic ester hydrolysis .

Q. What strategies address low solubility of the compound in reaction media?

  • Co-solvent systems : Add DMSO (10–20% v/v) to THF or dioxane to improve solubility.
  • Sonication : Pre-dissolve the compound in a minimal volume of DMSO via sonication before adding to the reaction mixture.
  • Microwave-assisted synthesis : Enhances dissolution kinetics under controlled heating .

Q. How can unexpected reaction products be structurally validated?

Combine X-ray crystallography (for crystalline intermediates) and 2D NMR spectroscopy (¹H-¹³C HSQC, NOESY) to resolve ambiguities. For example, Acta Crystallographica studies have resolved complex aryl-aryl coupling products using single-crystal diffraction .

Q. What purification methods maximize yield in large-scale synthesis?

  • Recrystallization : Use hexane/ethyl acetate (3:1) to isolate high-purity crystals.
  • Flash chromatography : Employ silica gel with a gradient eluent (e.g., 5–30% ethyl acetate in hexane).
  • HPLC-MS monitoring : Track reaction progress and identify byproducts early .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for similar derivatives?

Variations often arise from differences in:

  • Catalyst loading : Higher Pd concentrations (2–5 mol%) may improve yields but increase costs.
  • Substituent effects : Electron-withdrawing groups (e.g., fluoro, methoxy) on the phenyl ring alter reactivity; DFT calculations can model these effects.
  • Solvent purity : Trace water in solvents can hydrolyze the boronic ester, reducing efficiency. Always use anhydrous conditions .

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